4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
The compound 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a structurally complex molecule featuring:
- A (2Z)-3-(2,4-difluorophenyl) substituent, where fluorine atoms contribute to lipophilicity, steric effects, and resistance to oxidative degradation .
- A 4-oxobutanoic acid moiety, providing acidity (via the carboxylic acid group) and hydrogen-bonding capacity, which may influence solubility and biological interactions .
The stereoelectronic configuration (Z-geometry at the imino group) likely affects molecular geometry and binding interactions.
Properties
Molecular Formula |
C15H14F2N2O5S2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14F2N2O5S2/c16-8-1-2-10(9(17)5-8)19-11-6-26(23,24)7-12(11)25-15(19)18-13(20)3-4-14(21)22/h1-2,5,11-12H,3-4,6-7H2,(H,21,22) |
InChI Key |
ZTSBKYPYOTZJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group.
Formation of the Butanoic Acid Moiety: This can be done through a series of oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the butanoic acid moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure makes it a valuable building block for designing new materials or pharmaceuticals.
Biology
The compound might exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
If the compound shows promising biological activity, it could be developed into a drug for treating specific diseases. Its efficacy, safety, and mechanism of action would need to be thoroughly investigated through preclinical and clinical studies.
Industry
In materials science, the compound could be used to develop new polymers or coatings with specific properties. Its stability and reactivity would be key factors in determining its industrial applications.
Mechanism of Action
The mechanism by which 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and understand the compound’s mode of action.
Comparison with Similar Compounds
Core Heterocyclic Structure
The tetrahydrothienothiazole core distinguishes this compound from analogs with other heterocycles:
- However, the sulfone in the target compound increases polarity and may enhance aqueous solubility .
- Thiazol-4(5H)-ones (e.g., ’s (Z)-2-((4-oxo-5-(thiophen-2-yl methylene) analogs): These lack the fused thieno ring system, reducing steric complexity but limiting electronic effects conferred by the sulfone .
- Thiazolidinones (e.g., ’s 5-(Z)-arylidene-2-arylidenehydrazono derivatives): These feature a saturated thiazolidinone ring, offering conformational flexibility but lower electron-withdrawing capacity compared to the sulfone-modified core .
Substituent Effects
- Fluorinated Aryl Groups : The 2,4-difluorophenyl group in the target compound contrasts with nitrobenzylidene () and methoxyphenyl () substituents. Fluorine’s electronegativity and small size enhance binding precision and metabolic stability compared to nitro (electron-withdrawing) or methoxy (electron-donating) groups .
- Dichlorophenyl Analogs (): Agrochemicals like etaconazole and propiconazole use dichlorophenyl groups for hydrophobic interactions. Fluorine’s lower steric bulk in the target compound may improve pharmacokinetic profiles .
Functional Groups and Reactivity
- 4-Oxobutanoic Acid: This moiety provides a carboxylic acid (pKa ~4.5), promoting ionization at physiological pH and improving water solubility relative to esters or amides (e.g., ’s acetylaminophenyl derivative) .
Comparative Data Table
Research Findings and Implications
- Structural Similarity Principle : As per , the target compound’s sulfone and fluorinated groups align with bioactive scaffolds in pharmaceuticals and agrochemicals, suggesting utility in drug design .
- Synthetic Feasibility: ’s method for thiazolidinone synthesis (using thiosemicarbazide and chloroacetic acid) could be adapted for the target compound, albeit with modifications for sulfone incorporation .
- Physicochemical Balance : The carboxylic acid and sulfone enhance solubility, while fluorine optimizes lipophilicity, making the compound a promising candidate for further pharmacokinetic studies .
Biological Activity
The compound 4-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety, which is known for its diverse biological activities. The presence of the difluorophenyl group enhances its pharmacological profile by potentially improving binding interactions with biological targets.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar thiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural characteristics have shown effective inhibition against various microbial strains compared to standard antibiotics like Mycostatine and piperacillin .
- Antitumor Properties : Thiazole derivatives have been reported to possess antitumor activity through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. The specific compound may share these properties due to the structural analogies with other known antitumor agents .
- Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with specific biological pathways or molecular targets. For example, the thiazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins, influencing their activity and stability.
Table 1: Summary of Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Thioxo-1,2,4-triazin-5-one derivatives | Antimicrobial | |
| Benzothiazole derivatives | Anticancer | |
| N-(Benzo[d]thiazol-2-yl) derivatives | Anticonvulsant |
Case Study 1: Antimicrobial Evaluation
A study conducted on structurally related compounds demonstrated that certain thiazole derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the thiazole scaffold .
Case Study 2: Anticancer Activity
Research into benzothiazole derivatives has highlighted their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, providing a basis for further investigation into the anticancer potential of the compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the compound influence its biological activity. For example:
- The presence of electron-withdrawing groups (like difluorophenyl) may enhance the compound's reactivity and interaction with biological targets.
- Functional groups such as amino and oxo groups play a significant role in determining the overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
